REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:17])([O:5][C:6]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:7]=1[C:8]#[N:9])[C:3]#[CH:4]>C(N(CC)C1C=CC=CC=1)C>[CH3:1][C:2]1([CH3:17])[CH:3]=[CH:4][C:13]2[C:6](=[C:7]([C:8]#[N:9])[CH:10]=[CH:11][C:12]=2[N+:14]([O-:16])=[O:15])[O:5]1
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
CC(C#C)(OC1=C(C#N)C=CC(=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was chromatographed (silica gel)
|
Type
|
WASH
|
Details
|
eluting with 0-50% EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(C=CC(=C2C=C1)[N+](=O)[O-])C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |